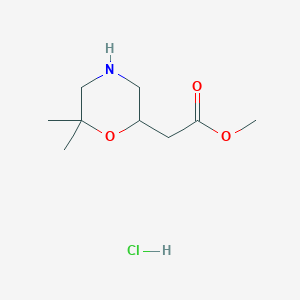amine 2hcl CAS No. 2225147-16-8](/img/structure/B2817460.png)
[2-(Dimethylamino)ethyl](prop-2-YN-1-YL)amine 2hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Dimethylamino)ethylamine 2hcl” is a chemical compound with the CAS Number: 2225147-16-8 . Its IUPAC name is N1,N1-dimethyl-N2- (prop-2-yn-1-yl)ethane-1,2-diamine dihydrochloride . The molecular weight of this compound is 199.12 .
Molecular Structure Analysis
The InChI code for “2-(Dimethylamino)ethylamine 2hcl” is 1S/C7H14N2.2ClH/c1-4-5-8-6-7-9(2)3;;/h1,8H,5-7H2,2-3H3;2*1H . This code provides a standard way to encode the molecular structure using text.
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
Research on compounds similar to "2-(Dimethylamino)ethylamine 2hcl" often focuses on their metabolism and pharmacokinetics. For instance, studies on N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA) in cancer patients have shown that major biotransformation reactions for DACA involve N-oxidation of the tertiary amine side chain and acridone formation, suggesting detoxication reactions (Schofield et al., 1999). Additionally, the study of xenobiotic metabolizing gene variants and their interaction with dietary heterocyclic amine intake in cancer risk underscores the importance of understanding the metabolic pathways and genetic predispositions that may affect the body's response to chemical exposures (Koutros et al., 2009).
Clinical Applications and Toxicology
The clinical applications of these compounds, such as the phase I study of DACA for its topoisomerase I and II inhibitory activity, demonstrate the therapeutic potential of these chemicals (Propper et al., 2003). Furthermore, the investigation into the pharmacokinetics and metabolism of other related compounds, like alpha-[(dimethylamino)methyl]-2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indole-3-methanol, in humans provides insight into their potential as hypoglycemic agents and the importance of dosage and metabolic pathways in their effectiveness and safety (Tse et al., 1987).
Safety and Exposure Studies
Safety and exposure studies, such as those examining the dermal absorption of pesticides and the effects of ethanol from hand sanitizers, illustrate the broader context of chemical exposure and its potential health implications. These studies provide critical information on how chemicals are absorbed, metabolized, and excreted by the body, and the potential risks associated with their exposure (Moody et al., 1992), (Arndt et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
N',N'-dimethyl-N-prop-2-ynylethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-4-5-8-6-7-9(2)3;;/h1,8H,5-7H2,2-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGYYDBWXVFHIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC#C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2817385.png)
![N-[[4-(4-Methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2817387.png)


![(4-Phenyloxan-4-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2817392.png)
![4-[3-(Ethoxymethyl)-4-methoxyphenyl]-1,3-thiazol-2-amine](/img/structure/B2817393.png)
![3-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2817394.png)
![2,4-dichloro-N-[4-(dimethylamino)-2-phenoxypyrimidin-5-yl]benzamide](/img/structure/B2817395.png)

![8-fluoro-2-(6-oxo-1,6-dihydropyridine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2817399.png)
